2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide
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Overview
Description
2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific enzymes and pathways involved in various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide typically involves the reaction of 4-(1H-pyrazol-1-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves maintaining stringent reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit specific enzymes and pathways.
Medicine: It has shown promise in preclinical studies for the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide involves the inhibition of specific enzymes, such as p21-activated kinases (PAKs). These enzymes play a crucial role in cell motility and proliferation. The compound binds to the ATP-binding site of the enzyme, thereby inhibiting its activity and leading to reduced cell proliferation and motility .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A nonsteroidal anti-inflammatory drug that also targets similar pathways.
Pyrazole Derivatives: Various pyrazole derivatives have been studied for their biological activities and therapeutic potential.
Uniqueness
2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide is unique due to its specific structure, which allows it to selectively inhibit certain enzymes with high affinity. This selectivity makes it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
2-amino-N-(4-pyrazol-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-8-11(16)14-9-2-4-10(5-3-9)15-7-1-6-13-15/h1-7H,8,12H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVDDSGTEBIPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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